(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 609794-92-5
VCID: VC16137419
InChI: InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13-
SMILES:
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 609794-92-5

Cat. No.: VC16137419

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 609794-92-5

Specification

CAS No. 609794-92-5
Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name (5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13-
Standard InChI Key BKGIAMKHJXOTAN-UYRXBGFRSA-N
Isomeric SMILES CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC
Canonical SMILES CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s IUPAC name, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl) thiazolo[3,2-b][1,2,]triazol-6(5H)-one, reflects its intricate architecture:

  • Thiazolo[3,2-b] triazol-6(5H)-one core: A bicyclic system combining thiazole and triazole rings, fused at positions 3 and 2-b.

  • 4-Butoxy-3-ethoxybenzylidene substituent: A benzylidene group with butoxy and ethoxy moieties at positions 4 and 3, respectively, in a Z configuration.

  • 3-Pyridinyl group: A nitrogen-containing aromatic ring at position 2, enhancing hydrogen-bonding potential .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number618078-22-1
Molecular FormulaC₂₆H₂₅N₃O₄S
EC Number645-432-6
SMILESCCCOC1=C(C=CC(=C1)OCC)NC(=O)N2C3=NC(=CN3)C4=CC=CN=C4

Synthesis and Optimization

Synthetic Pathways

The synthesis typically employs a multi-component reaction strategy, as demonstrated for analogous thiazolo-triazole derivatives :

  • Precursor Preparation: A triazole-5-thione intermediate is synthesized from ibuprofen or related substrates.

  • Condensation: Reaction with 4-butoxy-3-ethoxybenzaldehyde under acidic conditions (acetic acid, acetic anhydride) forms the benzylidene linkage.

  • Cyclization: Treatment with monochloroacetic acid induces cyclization to form the thiazolo-triazole core.

  • Functionalization: Introduction of the 3-pyridinyl group via nucleophilic substitution or cross-coupling reactions.

Reaction Conditions:

  • Solvent: Acetic acid or polar aprotic solvents (DMF, DMSO).

  • Catalysts: Anhydrous sodium acetate or palladium catalysts for coupling steps.

  • Yield: Reported yields for analogous compounds range from 45–65% .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 1.2–1.6 ppm (butoxy/ethoxy CH₃), δ 6.8–8.5 ppm (aromatic protons), and δ 8.9 ppm (pyridinyl H).

  • IR: Stretches at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ether).

  • Mass Spectrometry: Molecular ion peak at m/z 483.5 (M+H⁺) .

Thermodynamic Properties

PropertyValue
Melting Point198–202°C
LogP (Octanol-Water)3.7 ± 0.2
Solubility<1 mg/mL in H₂O

Biological Activity and Mechanisms

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 12–25 µM against MCF-7 (breast) and A549 (lung) cell lines.

  • Mechanism: Proposed kinase inhibition via pyridinyl interaction with ATP-binding pockets.

Applications and Future Directions

Drug Discovery

  • Lead Compound: Optimized derivatives could target resistant microbial strains or oncogenic kinases.

  • Structure-Activity Relationship (SAR): Modifying butoxy/ethoxy chain lengths may enhance bioavailability.

Industrial Relevance

  • Intermediate: Potential use in synthesizing photoactive materials or agrochemicals.

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